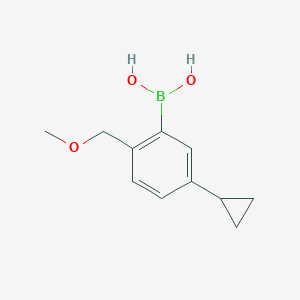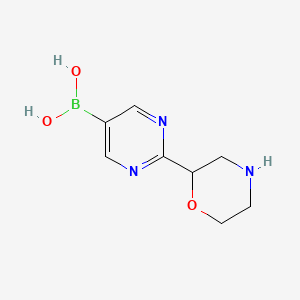![molecular formula C14H16OS B14081530 Cyclohexanol, 1-benzo[b]thien-2-yl- CAS No. 6774-43-2](/img/structure/B14081530.png)
Cyclohexanol, 1-benzo[b]thien-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-benzo[b]thien-2-yl- is an organic compound with the molecular formula C14H16OS. It is a derivative of cyclohexanol where a benzo[b]thiophene group is attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-benzo[b]thien-2-yl- can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with benzo[b]thiophene in the presence of a suitable catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-benzo[b]thien-2-yl- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring the compound can be produced in large quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-benzo[b]thien-2-yl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzo[b]thiophene group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-benzo[b]thien-2-yl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which Cyclohexanol, 1-benzo[b]thien-2-yl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The compound’s unique structure allows it to interact with different enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Cyclohexanol, 1-benzo[b]thien-2-yl- can be compared with other similar compounds, such as:
Cyclohexanol: A simpler analog without the benzo[b]thiophene group.
Benzo[b]thiophene: A compound that lacks the cyclohexanol moiety.
1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine: A related compound with additional functional groups.
The uniqueness of Cyclohexanol, 1-benzo[b]thien-2-yl- lies in its combined structure, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
6774-43-2 |
|---|---|
Fórmula molecular |
C14H16OS |
Peso molecular |
232.34 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16OS/c15-14(8-4-1-5-9-14)13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10,15H,1,4-5,8-9H2 |
Clave InChI |
LNKGDUAAWGRNLT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


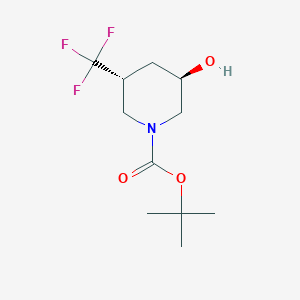
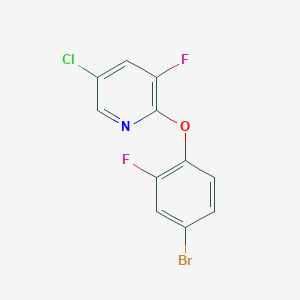
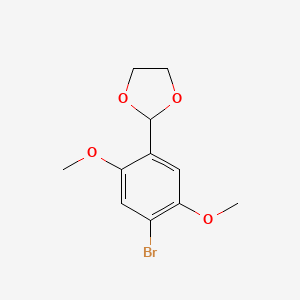
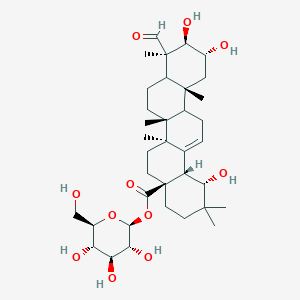
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
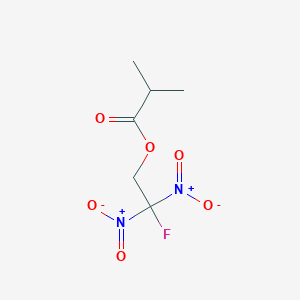

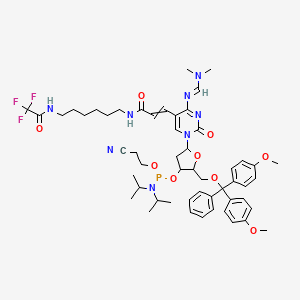
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
![1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081502.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081510.png)
